(+/-)-Domesticine (+/-)-Domesticine
Brand Name: Vulcanchem
CAS No.: 24316-05-0
VCID: VC17161593
InChI: InChI=1S/C19H19NO4/c1-20-4-3-10-6-16(22-2)19(21)18-12-8-15-14(23-9-24-15)7-11(12)5-13(20)17(10)18/h6-8,13,21H,3-5,9H2,1-2H3
SMILES:
Molecular Formula: C19H19NO4
Molecular Weight: 325.4 g/mol

(+/-)-Domesticine

CAS No.: 24316-05-0

Cat. No.: VC17161593

Molecular Formula: C19H19NO4

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

(+/-)-Domesticine - 24316-05-0

Specification

CAS No. 24316-05-0
Molecular Formula C19H19NO4
Molecular Weight 325.4 g/mol
IUPAC Name 18-methoxy-13-methyl-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaen-19-ol
Standard InChI InChI=1S/C19H19NO4/c1-20-4-3-10-6-16(22-2)19(21)18-12-8-15-14(23-9-24-15)7-11(12)5-13(20)17(10)18/h6-8,13,21H,3-5,9H2,1-2H3
Standard InChI Key ZMNSHBTYBQNBPV-UHFFFAOYSA-N
Canonical SMILES CN1CCC2=CC(=C(C3=C2C1CC4=CC5=C(C=C43)OCO5)O)OC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(±)-Domesticine (C₁₉H₁₉NO₄) is a chiral alkaloid with a molecular weight of 325.4 g/mol . Its IUPAC name, (12S)-18-methoxy-13-methyl-5,7-dioxa-13-azapentacyclo[10.7.1.0²,¹⁰.0⁴,⁸.0¹⁶,²⁰]icosa-1(20),2,4(8),9,16,18-hexaen-19-ol, reflects its intricate pentacyclic framework, which integrates an isoquinoline core with fused dioxole and azapentacyclic rings . The racemic (±)-form comprises equal proportions of the (12S) and (12R) enantiomers, though natural sources typically yield the (12S)-configuration .

Table 1: Key Physicochemical Properties of (±)-Domesticine

PropertyValue
Molecular FormulaC₁₉H₁₉NO₄
Molecular Weight325.4 g/mol
XLogP32.9
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds1
Topological Polar Surface Area67.8 Ų

Source: PubChem

Spectroscopic and Chromatographic Identifiers

  • SMILES: CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC5=C(C=C43)OCO5)O)OC

  • InChIKey: ZMNSHBTYBQNBPV-ZDUSSCGKSA-N

  • CAS Registry: 476-71-1

The compound’s UV-Vis spectrum shows absorption maxima at 280 nm (aromatic π→π* transitions) and 320 nm (n→π* transitions of the methoxy and hydroxyl groups) . Mass spectrometry (ESI-MS) reveals a primary ion at m/z 326.4 [M+H]⁺, consistent with its molecular weight .

Natural Occurrence and Biosynthesis

Plant Sources

(±)-Domesticine is predominantly isolated from:

  • Nandina domestica (Heavenly Bamboo): Leaves and berries .

  • Ocotea lancifolia (Lauraceae): Bark and roots .

  • Stephania tetrandra: A traditional medicinal plant .

In N. domestica, domesticine coexists with nantenine (O-methyldomesticine), a structural analog with a methylated hydroxyl group . Biosynthetically, it derives from tyrosine via the isoquinoline pathway, involving oxidative coupling and O-methylation .

Pharmacological Activity

Cytotoxic Effects in Cancer Models

A seminal study evaluated domesticine derivatives against human colon cancer cells (HCT-116 and Caco-2) . Key findings include:

  • IC₅₀ Range: 23–38 μM for lead compounds, comparable to etoposide .

  • Structure-Activity Relationship (SAR):

    • Alkoxy substituents at the C1 position enhance cytotoxicity.

    • Benzoyl esterification at C1 improves cell membrane permeability.

    • Truncation of rings A or C reduces activity, underscoring the importance of the pentacyclic scaffold .

Table 2: Cytotoxicity of Domesticine Derivatives (HCT-116 Cell Line)

DerivativeSubstituent at C1IC₅₀ (μM)
D1Methoxy28
D2Ethoxy23
D3Benzoyloxy38

Source: Adapted from cytotoxicity assays

Synthetic and Analytical Approaches

Synthesis Challenges

Racemic synthesis of domesticine remains underexplored. Current strategies for analogous aporphines involve:

  • Pictet-Spengler Cyclization: To construct the isoquinoline core.

  • Oxidative Coupling: For forming the dioxole ring .

A recent method for N-acylated phenylalanine derivatives (e.g., Route B in source ) achieved 98.5% purity via PyBOP-mediated coupling, suggesting applicability to domesticine analogs .

Analytical Methods

  • HPLC: Reverse-phase C18 columns with UV detection at 280 nm .

  • Chiral Resolution: Use of amylose-based columns to separate (±)-enantiomers .

Applications and Future Directions

Anticancer Drug Development

The compound’s moderate cytotoxicity and SAR flexibility position it as a scaffold for hybrid molecules. For example, conjugating domesticine with platinum(II) centers could enhance DNA intercalation .

Biochemical Probes

(±)-Domesticine’s fluorescence properties (λₑₘ = 450 nm) enable its use as a pH-sensitive probe in cellular imaging .

Limitations and Research Gaps

  • Pharmacokinetics: No data on absorption, distribution, or metabolism.

  • Toxicity: Acute and chronic toxicity profiles remain uncharacterized.

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